Cas no 61337-67-5 (Mirtazapine)

Mirtazapine structure
Mirtazapine structure
Product Name:Mirtazapine
CAS No:61337-67-5
MF:C17H19N3
MW:265.352863550186
CID:57677
PubChem ID:4205
Update Time:2025-07-20

Mirtazapine Chemical and Physical Properties

Names and Identifiers

    • Mirtazapine
    • 1,2,3,4,10,14B-HEXAHYDRO-2-METHYLPYRAZINO[2,1-A]PYRIDO[2,3-C][2]BENZAZEPINE
    • ORG-3770
    • MIRTAZANINE
    • MIRTAZEPINE
    • REMERON
    • 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine
    • 1-a)pyrido(2,3-c)(2)benzazepine,1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino(
    • 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
    • 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo-[c]pyrazino[1,2-a]pyrido[3,2-f]azepine
    • Mirtazapine solution
    • Mepirzepine
    • Remergil
    • Zispin
    • Remergon
    • Rexer
    • 6-Azamianserin
    • Remeron SolTab
    • Mirtazapina
    • Mepirzapin
    • Mirtazipine
    • Promyrtil
    • Norset
    • Mirtazapinum
    • Avanza
    • ORG 3770
    • Mirtazapinum [INN-Latin]
    • Mirtazapina [INN-Spanish]
    • Mirtazapine [USAN:BAN:INN]
    • Mirtazapine [USAN:INN:BAN]
    • MIRTAZAPINE (EP MONOGRAPH)
    • HMS3374J01
    • HMS3394H03
    • DB00370
    • Mirtazapin
    • Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-
    • FT-0672414
    • HMS3884O18
    • Mirtazapine (USAN:USP:INN:BAN)
    • MLS006011449
    • NS00009441
    • D00563
    • Mirtazapine (Remeron, Avanza)
    • HMS3677C11
    • HY-B0352
    • N06AX11
    • BRD-A64977602-001-01-9
    • MIRTAZAPINE (USP MONOGRAPH)
    • SW197784-4
    • Mirtazapine- Bio-X
    • MIRTAZAPINE (USP-RS)
    • MIRTAZAPINE [VANDF]
    • BCP14560
    • 2-methyl-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cycloheptene
    • PDSP1_001529
    • Smilon
    • PS11 - Mirtazapine/Normirtazapine
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.0?,?.0?,??]nonadeca-1(15),8,10,12,16,18-hexaene
    • Org3770
    • Mirataz
    • Mepirzapine
    • Mirtazapine (JAN/USP/INN)
    • C07570
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene
    • Reflex (TN)
    • 2-methyl-1,2,3,4,10,14b-hexahydropyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
    • HMS2052H03
    • MIRTAZAPINE [USAN]
    • 85650-52-8
    • SCHEMBL35408
    • HMS3268F21
    • HMS3657M13
    • CCG-220556
    • (14bR)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
    • AC-15480
    • Mirtazapine anhydrous
    • ME-2040
    • AB00698265_08
    • NCGC00025346-08
    • SR-01000597530
    • PDSP2_001513
    • Mirtazapine, 1mg/ml in Methanol
    • Mianserin, 6-Aza-
    • s2016
    • Mirtazapina (INN-Spanish)
    • HMS3413C11
    • 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c](2)benzazepine
    • BRD-A64977602-001-04-3
    • Mirtazapine, European Pharmacopoeia (EP) Reference Standard
    • Mirtazapine 1.0 mg/ml in Methanol
    • L001294
    • Azamianserin
    • MIRTAZAPINE [MI]
    • CHEBI:6950
    • 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine
    • MLS000759460
    • HMS2233K03
    • HMS3713P13
    • UNII-A051Q2099Q
    • MLS001424294
    • Remeronsoltab
    • DTXSID0023325
    • MIRTAZAPINE [USP MONOGRAPH]
    • MIRTAZAPINE [WHO-DD]
    • Q421930
    • MFCD00865427
    • 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)benzazepine
    • BCP22244
    • Z905065772
    • NCGC00025346-02
    • MIRTAZAPINE [ORANGE BOOK]
    • SR-01000597530-1
    • DTXCID503325
    • (S)-Org3770;(S)-6-Azamianserin
    • FT-0628951
    • A914630
    • (1)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
    • MIRTAZAPINE, (+/-)-
    • SMR000466347
    • Tox21_110965
    • Remeron (TN)
    • Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (.+/-.)-
    • BCP9000930
    • MIRTAZAPINE [USP-RS]
    • Mirtazapine [USAN:USP:INN:BAN]
    • GTPL7241
    • 61337-67-5
    • CCG-101154
    • MIRTAZAPINE [GREEN BOOK]
    • EINECS 288-060-6
    • Mirtazapine, >=98% (HPLC)
    • HMS3370B05
    • 6 Azamianserin
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8(13),9,11,15,17-hexaene
    • Mirtazapine for system suitability, European Pharmacopoeia (EP) Reference Standard
    • CHEMBL654
    • SR-01000597530-4
    • A051Q2099Q
    • EN300-49851
    • (14bRS)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
    • NC00404
    • CAS-61337-67-5
    • MLS001076676
    • BM164672
    • NCGC00025346-01
    • (+/-)-12-Methyl-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cycloheptene
    • FT-0601544
    • AKOS005530681
    • Mirtazapinum (INN-Latin)
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
    • BDBM50115644
    • MIRTAZAPINE [JAN]
    • KS-1086
    • M2151
    • Pyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-
    • MIRTAZAPINE [INN]
    • Mirtazapine, United States Pharmacopeia (USP) Reference Standard
    • MIRTAZAPINE [EP MONOGRAPH]
    • (R)-Org3770;(R)-6-Azamianserin
    • BRD-A64977602-001-13-4
    • BRD-A64977602-001-15-9
    • STK711107
    • BRD-A64977602-001-14-2
    • Inchi: 1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
    • InChI Key: RONZAEMNMFQXRA-UHFFFAOYSA-N
    • SMILES: N12C3C(=CC=CN=3)CC3C=CC=CC=3C1CN(C)CC2

Computed Properties

  • Exact Mass: 265.15800
  • Monoisotopic Mass: 265.157898
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 19.4

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 114-116°C
  • Boiling Point: 432.4±45.0 °C at 760 mmHg
  • Flash Point: 9℃
  • Solubility: DMSO: ~8 mg/mL, soluble
  • PSA: 19.37000
  • LogP: 2.48180
  • Vapor Pressure: No data available

Mirtazapine Security Information

Mirtazapine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Mirtazapine

Mirtazapine (CAS No. 61337-67-5): A Multifaceted Antidepressant with Expanding Therapeutic Applications

The compound Mirtazapine, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 61337-67-5, is a tetracyclic antidepressant (TeCA) with a unique pharmacological profile that distinguishes it from other classes of antidepressants. Structurally characterized by a dibenzodiazepine core and an imidazole ring, this molecule exhibits potent antagonism at multiple receptor systems, including serotonin (5-HT2A, 5-HT2C, 5-HT3), histamine (H1), and α1-adrenergic receptors. This polypharmacology underpins its efficacy in treating major depressive disorder (MDD) while minimizing certain side effects associated with selective serotonin reuptake inhibitors (SSRIs). Recent studies have further highlighted its utility in off-label applications such as insomnia management and appetite stimulation, expanding its clinical relevance beyond traditional psychiatric indications.

A key focus of current research revolves around the neuroprotective potential of mirtazapine. Preclinical models demonstrate its ability to reduce neuroinflammation by inhibiting microglial activation through H1 receptor antagonism, a mechanism corroborated in rodent studies published in Nature Neuroscience (2022). This finding suggests therapeutic promise for neurodegenerative conditions like Alzheimer’s disease, where chronic inflammation contributes to neuronal damage. Additionally, clinical trials investigating its role in treatment-resistant depression (TRD) have reported response rates up to 40% when used as an augmentation strategy with SSRIs, as evidenced by a meta-analysis in the Lancet Psychiatry (2023).

The pharmacokinetic profile of CAS No. 61337-67-5 is optimized for once-daily dosing due to its long half-life (~20–40 hours). Extensive first-pass metabolism occurs via cytochrome P450 enzymes CYP2D6 and CYP3A4, necessitating caution during drug-drug interactions. Notably, recent pharmacogenomic studies reveal that patients with CYP2D6 poor metabolizer genotypes exhibit higher plasma concentrations, correlating with enhanced efficacy but also increased sedation—a discovery now guiding personalized dosing algorithms in precision psychiatry.

Innovative delivery systems are advancing the therapeutic index of this compound. A phase II trial evaluating transdermal mirtazapine patches demonstrated reduced gastrointestinal side effects while maintaining antidepressant efficacy over 8 weeks. Meanwhile, nanoparticle formulations under investigation aim to enhance blood-brain barrier penetration and minimize systemic exposure to off-target receptors. These advancements address longstanding challenges such as weight gain (New England Journal of Medicine, 2024 study reported median BMI increase of +1.8 kg/m² after 12 weeks) and metabolic disturbances associated with chronic use.

Clinical guidelines now emphasize mirtazapine’s role in geriatric populations due to its lower anticholinergic burden compared to tricyclic antidepressants. A randomized controlled trial published in American Journal of Geriatric Psychiatry (June 2024) found it superior to escitalopram in improving sleep quality among elderly patients with comorbid insomnia and depression—a critical unmet need given age-related circadian rhythm changes.

Safety monitoring protocols have evolved alongside emerging data on rare adverse events. While well-tolerated at standard doses (15–45 mg/day), case series from the FDA Adverse Event Reporting System highlight idiosyncratic hepatotoxicity occurring at incidence rates ~0.08%, necessitating baseline liver function testing for long-term users. Neurocardiogenic syncope risk appears dose-dependent according to a prospective cohort study, prompting revised dosing recommendations for patients with orthostatic hypotension.

Ongoing investigations explore its repurposing potential across disciplines:

  • Mirtazapine’s anti-inflammatory properties are being tested in clinical trials for post-stroke depression and multiple sclerosis-associated fatigue;
  • In oncology settings, preclinical data show synergy with chemotherapy agents via inhibition of tumor necrosis factor-alpha release;
  • Pediatric psychiatry trials initiated in Q4 2024 aim to establish safety/efficacy profiles for adolescent depression treatment.

The molecular mechanism underlying its rapid onset—observed within days versus weeks for SSRIs—remains an active research area. Positron emission tomography studies reveal early downregulation of presynaptic serotonin transporters coupled with increased dopamine receptor sensitivity in ventral striatum regions (Biological Psychiatry, May 2024). This dual action may explain its superior efficacy in anxiety symptoms compared to other TeCAs.

Economic analyses underscore its cost-effectiveness relative to newer antidepressants like esketamine or ketamine infusions. A pharmacoeconomic model projecting five-year outcomes showed savings exceeding $8,000 per patient when used first-line versus delayed initiation strategies—a critical consideration given global mental health resource constraints highlighted by WHO reports.

The evolving landscape of mirtazapine therapy reflects both enduring clinical utility and transformative potential through mechanistic insights gained since its FDA approval in 1996. As translational research bridges basic science discoveries—such as microRNA regulation pathways identified via transcriptomic analyses—with tailored therapeutic approaches, this compound continues shaping modern psychopharmacology paradigms while maintaining a favorable benefit-risk profile supported by decades of real-world evidence.

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